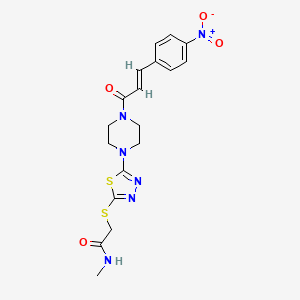

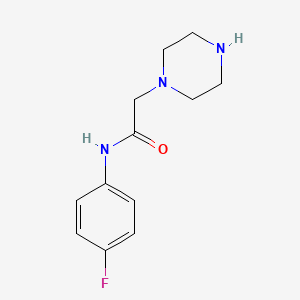

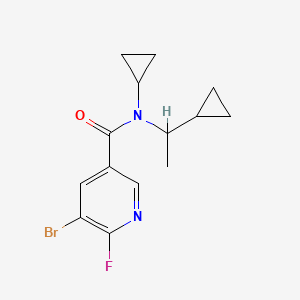

![molecular formula C19H24N8 B2502368 N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine CAS No. 2097861-79-3](/img/structure/B2502368.png)

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused pyrimidine known for its broad spectrum of biological activity. Pyrazolo[3,4-d]pyrimidines are often used as building blocks in pharmacology due to their potential in inhibiting various enzymes and receptors, which makes them valuable in drug discovery and development .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the alkylation of the N1 nitrogen atom. In one study, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine was synthesized from commercially available aminopyrazolopyrimidine using N-iodosuccinimide as an iodinating agent. This compound was then subjected to nucleophilic substitution with different alkylating agents to afford N-alkylated pyrazolo[3,4-d]pyrimidine derivatives. The synthesis was carried out using a weak inorganic base and mild temperatures in a two-step procedure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, which is known to interact with various biological targets. The additional substituents, such as the tetrahydroquinazolinyl and piperidinyl groups, would likely contribute to the compound's affinity and selectivity towards certain enzymes or receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives are crucial for introducing various functional groups that can modulate the biological activity of the compound. The nucleophilic substitution reaction used in the synthesis allows for the introduction of different alkyl groups, which can affect the compound's ability to inhibit enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA) .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolo[3,4-d]pyrimidine core and the N-alkylated side chains would determine its solubility, stability, and reactivity. These properties are essential for the compound's pharmacokinetics and pharmacodynamics. The inhibitory activity of the synthesized compounds against AChE and hCA, with Ki values in the nanomolar range, indicates their potential as therapeutic agents .

科学的研究の応用

Synthetic Chemistry Applications

The compound , due to its structural complexity, plays a significant role in the field of heterocyclic chemistry, where it serves as a key intermediate or building block for synthesizing various novel heterocyclic compounds. For instance, research has led to the development of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives through intramolecular cyclization, showcasing the versatility of pyrazolo[3,4-d]pyrimidine derivatives in heterocyclic synthesis (Yuh-Wen Ho & Maw-Cherng Suen, 2013). These compounds have potential applications in materials science, as organic semiconductors, and in pharmaceuticals due to their structural similarity to biological molecules.

Pharmacological Activities

Compounds derived from pyrazolo[3,4-d]pyrimidine show a broad spectrum of biological activities. For instance, some derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating potential applications in cancer therapy (A. Gamal-Eldeen et al., 2014). Additionally, novel pyrazolopyridine derivatives have been explored for their antioxidant properties, hinting at their utility in combating oxidative stress-related diseases (M. Gouda, 2012).

Strategies to Optimize Pharmacokinetic Profiles

Research has also focused on optimizing the pharmacokinetic profiles of piperazine-containing pyrazalopyrimidine compounds to prevent rapid clearance and improve bioavailability. Strategies to prevent N-acetyltransferase-mediated metabolism, ensuring these compounds remain effective for longer periods within the biological system, have been developed (J. Rawal et al., 2008). This research is pivotal for the development of new drugs with enhanced efficacy and reduced side effects.

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and the progression through the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the phosphorylation process . This results in the disruption of the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase and the progression through the S phase . This leads to a halt in cell division and proliferation . The compound’s action on CDK2 also induces apoptosis within cells .

Result of Action

The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .

特性

IUPAC Name |

1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8/c1-26-18-15(10-24-26)17(21-12-22-18)25-13-6-8-27(9-7-13)19-14-4-2-3-5-16(14)20-11-23-19/h10-13H,2-9H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTOSQLJIFFCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

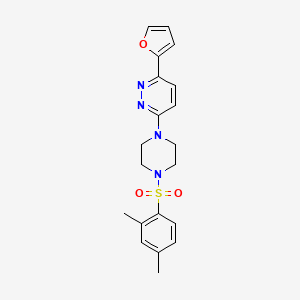

![(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2502291.png)

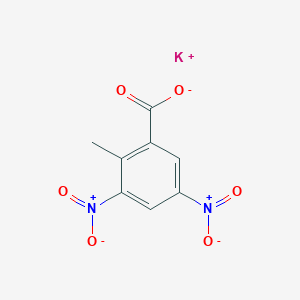

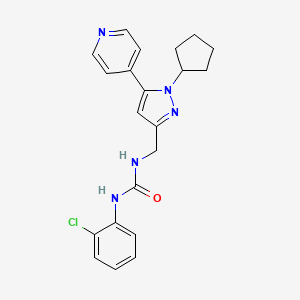

![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)

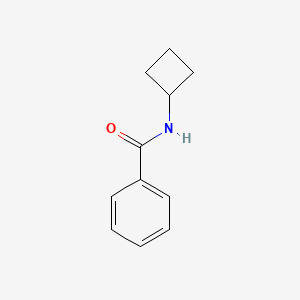

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)